2,2-双(4-氨基苯基)六氟丙烷

描述

2,2-Bis(4-aminophenyl)hexafluoropropane is a white crystalline powder . It has been used as a reactant in the crosslinking and stabilization of nanoparticle-filled polymethylpentyne nanocomposite membranes for gas separations . It has also been used in the preparation of permeable membranes for atmospheric CO2 capture and gas transport .

Molecular Structure Analysis

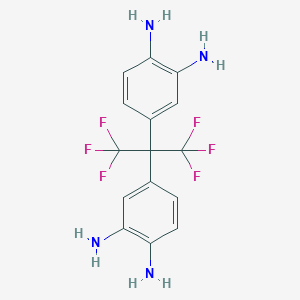

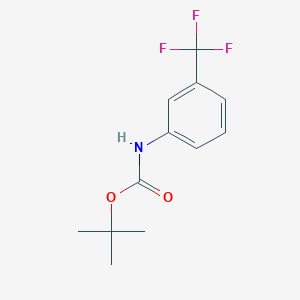

The molecular formula of 2,2-Bis(4-aminophenyl)hexafluoropropane is C15H12F6N2 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

2,2-Bis(4-aminophenyl)hexafluoropropane is a white to light yellow to light orange powder or crystal . Its melting point ranges from 196.0 to 199.0 °C . It has very faint turbidity in methanol .科学研究应用

Polyimide Synthesis

This compound is used as a raw material for the synthesis of polyimides . Polyimides are a type of polymer that are known for their exceptional thermal stability, good chemical resistance, excellent mechanical properties, and characteristic orange/yellow color. They are used in a wide range of applications, including electronics, automotive, aerospace, and medical devices .

Condensation Polymerization

Based on a research paper , this compound has been used in condensation polymerization with 6FDA (4,4’-(hexafluoroisopropylidene)diphthalic anhydride) in DMF (Dimethylformamide) to produce polyimides .

Synthesis of Other Compounds

This compound can also be used as a starting material for the synthesis of other compounds. For example, it can be used to synthesize 2,2-Bis [4- (4-aminophenoxy)phenyl]hexafluoropropane .

安全和危害

2,2-Bis(4-aminophenyl)hexafluoropropane is moderately toxic by ingestion and skin contact . It is an eye irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

2,2-Bis(4-aminophenyl)hexafluoropropane has been used in the preparation of permeable membranes for atmospheric CO2 capture and gas transport , and in the crosslinking and stabilization of nanoparticle-filled polymethylpentyne nanocomposite membranes for gas separations . These applications suggest potential future directions in the field of membrane technology and environmental science.

作用机制

Target of Action

It is widely used in the synthesis of fluorinated organic compounds and high-performance polymers and coatings .

Mode of Action

The compound interacts with its targets through chemical reactions, acting as a fluorinating agent and catalyst . It facilitates the incorporation of fluorine atoms into organic molecules, enhancing their properties such as thermal stability, chemical resistance, and electrical insulation .

Result of Action

The molecular and cellular effects of 2,2-Bis(4-aminophenyl)hexafluoropropane’s action are primarily related to its role in the synthesis of fluorinated organic compounds . By facilitating the incorporation of fluorine atoms into these compounds, it enhances their properties and performance.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Bis(4-aminophenyl)hexafluoropropane. For instance, it is stable at room temperature and insoluble in water, but soluble in organic solvents such as chloroform and benzene . These characteristics can affect its reactivity and effectiveness in different environments.

属性

IUPAC Name |

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883250 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,2-Bis(4-aminophenyl)hexafluoropropane | |

CAS RN |

1095-78-9 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)